molecular formula C18H10F3N3O2S2 B3606158 (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B3606158
M. Wt: 421.4 g/mol
InChI Key: VCKAFVJPFMYTIX-CIZPVDQASA-N
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Description

(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a thiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the trifluoromethyl-substituted phenyl group and a halogenated intermediate.

    Final Assembly: The final step involves the condensation of the intermediate with a furan-2-ylmethylidene group under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The pathways involved often include the modulation of signal transduction processes and the inhibition of key enzymes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-(phenylmethylidene)-1,3-thiazolidin-4-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one: Similar structure but without the trifluoromethyl-substituted phenyl group.

Uniqueness

The presence of the trifluoromethyl-substituted phenyl group in (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.

Properties

IUPAC Name

(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O2S2/c19-18(20,21)11-3-1-2-10(8-11)13-5-4-12(26-13)9-14-15(25)24(16(22)28-14)17-23-6-7-27-17/h1-9,22H/b14-9+,22-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKAFVJPFMYTIX-CIZPVDQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

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